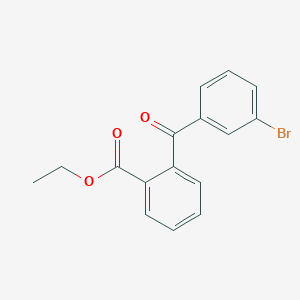

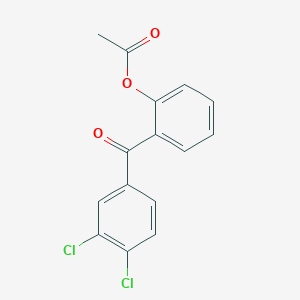

2-Acetoxy-3',4'-dichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetoxy-3',4'-dichlorobenzophenone, also known as this compound, is an organic compound that has a variety of uses. It is a widely used synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of various dyes, pigments, and other materials. This compound has a wide range of applications due to its unique chemical properties, such as its stability, solubility, and reactivity.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- Hydrazones, including compounds similar to 2-Acetoxy-3',4'-dichlorobenzophenone, have been investigated for their nonlinear optical properties. These compounds demonstrated potential for applications in optical devices like optical limiters and switches due to their two-photon absorption characteristics (Naseema et al., 2010).

Analytical Methods in Biochemistry

- In biochemistry, methods for determining benzophenone derivatives in human serum have been developed. These methods, involving techniques like dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry, are crucial for studying the percutaneous absorption processes and can be applied to compounds like this compound (Tarazona et al., 2013).

Chemical Structure Analysis

- The compound's structure has been examined through methods like X-ray crystallography and nuclear magnetic resonance, revealing insights into its molecular configuration and the existence of enolic ester in solution, which can be important for various chemical applications (Haasbroek et al., 1998).

Organic Synthesis and Reactions

- Studies have explored its involvement in organic synthesis reactions, like the hydrolysis of related compounds. Such research provides a deeper understanding of the reactivity and potential applications in organic chemistry and material science (Novak & Glover, 2005).

Corrosion Inhibition

- Derivatives of benzophenone, including those similar to this compound, have been studied for their corrosion inhibition properties on metals. This research is significant in materials science, particularly in protecting metals in corrosive environments (Lgaz et al., 2017).

Electrochemical Applications

- The compound's electrochemical properties have been studied, such as in the electrochemical reduction and carboxylation of halobenzophenones. This research is essential for developing new electrochemical methods and applications in green chemistry (Isse et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(3,4-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYADEPVHJQDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641601 |

Source

|

| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-84-7 |

Source

|

| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)